amine CAS No. 1221725-76-3](/img/structure/B3012546.png)
[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine is a derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine, which is a phenethylamine derivative. It is closely related to the compound MDA (3,4-methylenedioxyamphetamine), which is known for its psychoactive properties. The compound of interest has been synthesized and studied for its potential therapeutic effects, particularly in the context of psychotherapy, due to its novel psychoactive effects that differ from hallucinogenic properties .
Synthesis Analysis
The synthesis of related compounds involves asymmetric methods to prepare enantiomers of the alpha-methyl homologue (MDA) and its alpha-ethyl counterpart. The synthesis process for these compounds is crucial as it allows for the evaluation of their pharmacological properties in both racemic and enantiomeric forms. The synthesis of such compounds typically involves multiple steps, including the preparation of intermediates and the use of specific reagents to achieve the desired stereochemistry .
Molecular Structure Analysis
The molecular structure of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine is characterized by the presence of a 1,3-benzodioxol-5-yl group, which is a key feature in its interaction with biological targets. The structure-activity relationship is an important aspect of its pharmacological profile. The stereochemistry of the compound, particularly the configuration of its chiral centers, plays a significant role in its biological activity .
Chemical Reactions Analysis
The compound's reactivity is influenced by its functional groups and the presence of the benzodioxol moiety. It can undergo various chemical reactions, including nucleophilic substitutions, which are relevant for the modification and elaboration of its structure to create derivatives with potentially different pharmacological profiles. The reactivity of such compounds is also important for understanding their metabolism and the formation of active or inactive metabolites .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine, such as solubility, melting point, and stability, are determined by its molecular structure. These properties are essential for the formulation of the compound into a drug product and for predicting its behavior in biological systems. The compound's lipophilicity, for instance, can affect its ability to cross biological membranes and therefore its bioavailability .
Scientific Research Applications
Structural and Computational Studies
In the study of cathinones, compounds like methylone, which contain the 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine structure, were characterized using various spectroscopic methods and single crystal X-ray diffraction. Computational studies were also conducted using density functional theory (DFT) to optimize geometries and predict electronic spectra, demonstrating the utility of these methods in understanding the structural properties of such compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Synthesis of Deuterium-Labelled Standards
Research on the synthesis of deuterium-labelled compounds, including 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine derivatives, has been conducted. These labelled compounds are used as internal standards in gas chromatography-mass spectrometry assays, highlighting their importance in analytical chemistry and toxicology (Shaikh, Wang, & Chen, 2007).
Pharmacological Characterization
A compound structurally related to 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine was investigated for its affinity and selectivity for κ-opioid receptors. This study demonstrates the compound's potential in treating conditions like depression and addiction, showcasing the relevance of such structures in pharmacological research (Grimwood et al., 2011).
Antimicrobial and Cytotoxicity Studies
Compounds containing the benzodioxole moiety, as found in 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine, have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These studies contribute to the understanding of the therapeutic potential of such compounds in medicine and pharmacology (Shankar et al., 2017).
Synthesis and Photopolymerization Studies
Research on photoinitiators like 1,3-benzodioxole-5-yl-methyl-maleimide, which shares a core structure with 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine, shows the potential of these compounds in photopolymerization processes. This highlights their significance in materials science and engineering (Wang et al., 2014).
Antibacterial Activity
Studies have been conducted on derivatives of 1,3-Benzodioxol-5-amine, which is structurally related to 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine, to evaluate their antibacterial activity. This research contributes to the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
Similar compounds have been found to inhibitcyclooxygenase (COX) enzymes . These enzymes catalyze the biosynthesis of prostaglandin H2 from arachidonic acid , which is a key step in the formation of other prostaglandins that play important roles in various biological responses .
Biochemical Pathways
Similar compounds have been found to affect theprostaglandin synthesis pathway . By inhibiting COX enzymes, these compounds can potentially disrupt the production of prostaglandins, leading to downstream effects on inflammation, pain perception, and other physiological responses .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties . For instance, the volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of these compounds can vary . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have cytotoxic activity against certain cancer cell lines . By inhibiting COX enzymes and disrupting prostaglandin synthesis, these compounds can potentially induce apoptosis and inhibit cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. Furthermore, the compound’s efficacy can be influenced by the physiological environment, including the presence of binding proteins, the state of the target cells, and the individual’s overall health status .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12-3)8-4-5-9-10(6-8)14-7-13-9/h4-6,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLNFHGRAXKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl](methyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)
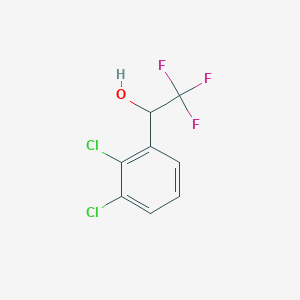
![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)
![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)
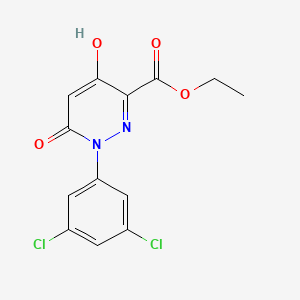
![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)
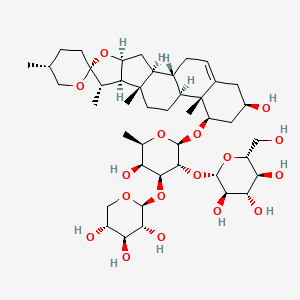
![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

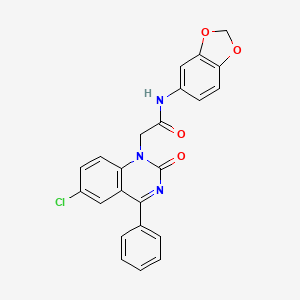
![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)
![Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)
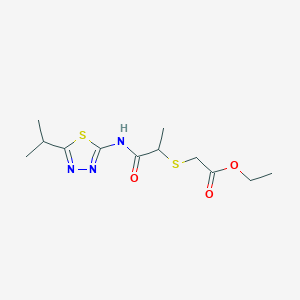
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)